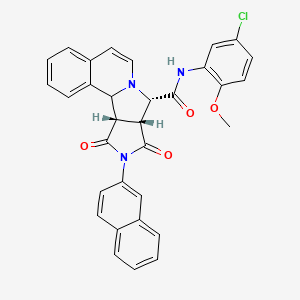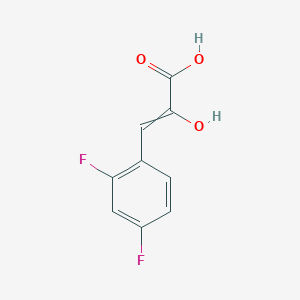![molecular formula C33H40ClN9O B12619388 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at various positions to introduce the desired substituents. Common reaction conditions involve the use of strong bases, high temperatures, and prolonged reaction times .
Industrial Production Methods
Industrial production of these compounds often employs green chemistry principles to minimize environmental impact. This includes the use of solvent-free conditions, microwave-assisted synthesis, and recyclable catalysts .
化学反応の分析
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves their interaction with specific molecular targets, such as kinases and receptors. These compounds can inhibit the activity of enzymes like VEGFR-2, leading to reduced cell proliferation and angiogenesis. The molecular pathways involved often include the inhibition of signal transduction pathways that are crucial for cancer cell survival and growth .
類似化合物との比較
Similar Compounds
- 3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(trifluoromethyl)-
- N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]- stands out due to its unique combination of substituents, which confer specific biological activities and enhance its potential as a therapeutic agent. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
特性
分子式 |
C33H40ClN9O |
|---|---|
分子量 |
614.2 g/mol |
IUPAC名 |
3-[2-[(2-chlorophenyl)methyl]-3H-benzimidazol-5-yl]-1-[4-[4-(3-methoxypropyl)piperazin-1-yl]cyclohexyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C33H40ClN9O/c1-44-18-4-13-41-14-16-42(17-15-41)24-8-10-25(11-9-24)43-33-30(32(35)36-21-37-33)31(40-43)23-7-12-27-28(19-23)39-29(38-27)20-22-5-2-3-6-26(22)34/h2-3,5-7,12,19,21,24-25H,4,8-11,13-18,20H2,1H3,(H,38,39)(H2,35,36,37) |
InChIキー |
KSVINMDXSXWFSZ-UHFFFAOYSA-N |
正規SMILES |
COCCCN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC6=C(C=C5)N=C(N6)CC7=CC=CC=C7Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


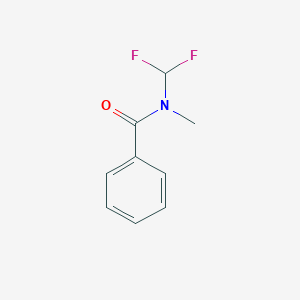
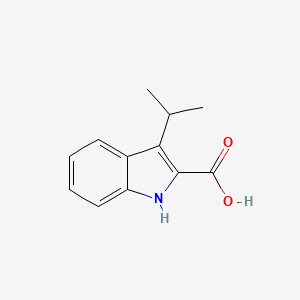
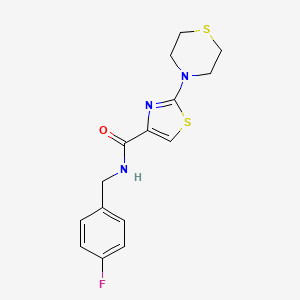
![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)
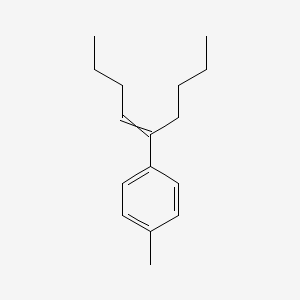
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619346.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)
